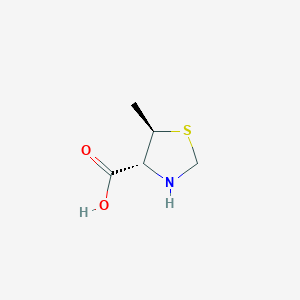
(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid is a chiral compound with significant importance in various scientific fields. This compound is characterized by its unique thiazolidine ring structure, which contributes to its distinct chemical properties and reactivity. The presence of both sulfur and nitrogen atoms in the ring makes it a versatile molecule in synthetic chemistry and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of L-cysteine with formaldehyde, followed by cyclization to form the thiazolidine ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidine compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has been investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione: Another thiazolidine derivative with applications in diabetes treatment.
L-Cysteine: A precursor in the synthesis of thiazolidine compounds.
Penicillamine: A thiol-containing compound with similar structural features.
Uniqueness
(4R,5R)-5-Methyl-1,3-thiazolidine-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both sulfur and nitrogen atoms in the ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various scientific disciplines.
Propriétés
Numéro CAS |
72274-40-9 |
|---|---|
Formule moléculaire |
C5H9NO2S |
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
(4R,5R)-5-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-3-4(5(7)8)6-2-9-3/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4+/m1/s1 |
Clé InChI |
UTNNVDJFXMLWDF-DMTCNVIQSA-N |
SMILES isomérique |
C[C@@H]1[C@H](NCS1)C(=O)O |
SMILES canonique |
CC1C(NCS1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Sodium 3-(2-([3-(3-sulfonatopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl)[1]benzothieno[2,3-D][1,3]thiazol-3-ium-3-YL)-1-propanesulfonate](/img/structure/B13812225.png)
![[Tyr11]-somatostatin-14](/img/structure/B13812230.png)
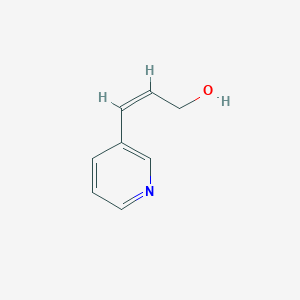
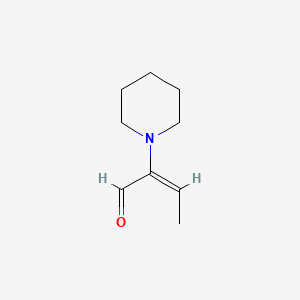
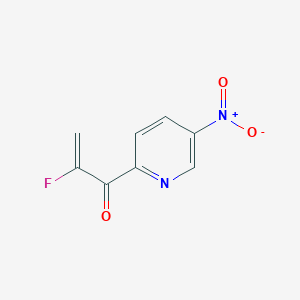
![(2E,4S,5S,6E,8E)-10-[(2R,3S,6R,8R,10S)-8-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-10-(3-carboxypropanoyloxy)-3-methyl-10-(3-methylbutyl)-1,7-dioxaspiro[5.5]undecan-2-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B13812252.png)

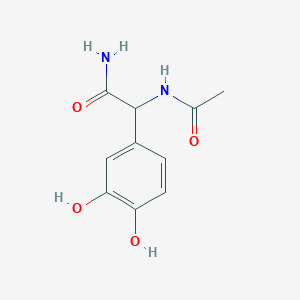
![[(4-Chlorophenyl)(methoxy)methylene]malononitrile](/img/structure/B13812279.png)
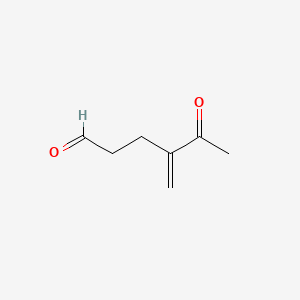
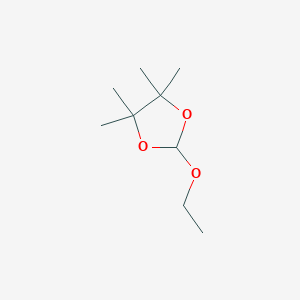
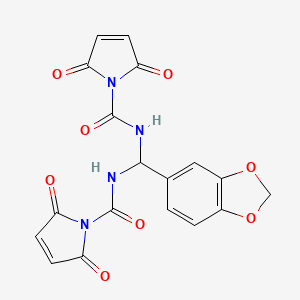
![5-Chloro-2-[[[(1-oxo-3-phenyl-2-propenyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13812307.png)
